4-Acetoxy-N,N-dimethyltryptamine
Overview
Description
4-Acetoxy-N,N-dimethyltryptamine, also known as psilacetin, is a semi-synthetic serotonergic psychedelic drug. It is structurally similar to psilocybin, the active compound found in magic mushrooms. This compound is believed to be a prodrug of psilocin, meaning it is converted into psilocin in the body, which then exerts its psychoactive effects .
Mechanism of Action
Biochemical Pathways
Upon ingestion, 4-Acetoxy-N,N-dimethyltryptamine is believed to be deacetylated into psilocin, a psychoactive compound . This process involves the cleavage of the acetoxy group, a reaction that is likely facilitated by enzymes known as esterases . The resulting psilocin then interacts with the 5-HT2A receptor, triggering a series of downstream effects that alter various neurological processes.
Pharmacokinetics
It is believed that the acetoxy group enhances the compound’s lipid solubility, potentially aiding in its ability to cross the blood-brain barrier .
Result of Action
The activation of the 5-HT2A receptor by this compound leads to a range of effects at the molecular and cellular level. Users often report experiences similar to those produced by psilocybin, but without some of the unpleasant side effects associated with natural mushrooms, such as nausea . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in certain psychedelic candies, can potentially alter the effects of this compound
Biochemical Analysis
Cellular Effects
4-Acetoxy-N,N-dimethyltryptamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it binds to 5-HT2A receptors on the surface of neurons, leading to altered neurotransmitter release and changes in synaptic plasticity . This binding can result in the activation of downstream signaling pathways, which may influence gene expression and cellular metabolism. The compound’s effects on cellular function include changes in neurotransmitter levels, modulation of synaptic activity, and alterations in neuronal connectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include changes in synaptic plasticity, alterations in neurotransmitter levels, and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces mild psychoactive effects, while higher doses can lead to more pronounced alterations in perception and cognition . Threshold effects have been observed, with certain dosages required to elicit specific responses. Toxic or adverse effects at high doses include nausea, vomiting, fast heart rate, anxiety, agitation, lightheadedness, and tremor . These effects highlight the importance of careful dosage control in both research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is thought to cross the blood-brain barrier, allowing it to reach the central nervous system . Within cells, it may interact with transporters and binding proteins that facilitate its movement and localization. The distribution of this compound can affect its concentration in different tissues, influencing its overall effects on the body .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is believed to localize primarily in the cytoplasm and at the cell membrane, where it can interact with receptors and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell .
Preparation Methods
4-Acetoxy-N,N-dimethyltryptamine can be synthesized by acetylating psilocinThe acetylation can be carried out under alkaline or strongly acidic conditions . Industrial production methods typically involve advanced organic chemistry techniques and access to specific reagents and equipment .
Chemical Reactions Analysis
4-Acetoxy-N,N-dimethyltryptamine undergoes several types of chemical reactions, including:
Deacetylation: In vivo, this compound is deacetylated to psilocin by enzymes such as esterases.
Oxidation and Reduction: These reactions can occur under specific conditions, although detailed studies on these reactions for this compound are limited.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring structure.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major product formed from the deacetylation reaction is psilocin.
Scientific Research Applications
4-Acetoxy-N,N-dimethyltryptamine has gained interest in scientific research as a potential alternative to psilocybin for studying its therapeutic effects on various conditions such as depression, anxiety, and addiction . It is also used in pharmacological studies to understand the effects of serotonergic psychedelics and their potential therapeutic applications .
Comparison with Similar Compounds
4-Acetoxy-N,N-dimethyltryptamine is often compared to other similar compounds such as:
Psilocybin: Both compounds are prodrugs of psilocin, but psilocybin contains a 4-phosphoryloxy group instead of a 4-acetoxy group.
4-Acetoxy-DET: This compound is another psychedelic tryptamine with similar effects but contains a diethyl group instead of a dimethyl group.
4-Acetoxy-MET: Similar to this compound but with a methyl group instead of a dimethyl group.
The uniqueness of this compound lies in its structural similarity to psilocybin and its potential as a more cost-effective substitute for pharmacological studies .
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLRUOSYLFOFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238955 | |
Record name | O-Acetylpsilocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92292-84-7 | |
Record name | 1H-Indol-4-ol, 3-[2-(dimethylamino)ethyl]-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92292-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Acetylpsilocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Acetylpsilocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ACETYLPSILOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BLF220HX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Acetoxy-N,N-dimethyltryptamine interact with its target and what are the downstream effects?
A1: this compound primarily acts as a prodrug for 4-hydroxy-N,N-dimethyltryptamine (psilocin) [, , ]. After ingestion, this compound is deacetylated in vivo, leading to the formation of psilocin [, ]. Psilocin then acts as an agonist at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its psychedelic effects [, ]. This interaction triggers a cascade of downstream events, including neuronal excitation and altered signaling pathways, ultimately leading to the observed changes in perception, mood, and cognition.
Q2: What is the structural characterization of this compound?
A2: this compound is a synthetic tryptamine derivative. Its molecular formula is C14H18N2O2, and its molecular weight is 246.30 g/mol [, ]. While the provided research doesn't specify detailed spectroscopic data, it is structurally similar to psilocybin and psilocin, differing by the presence of an acetoxy group at the 4-position of the indole ring.
Q3: What are the key Structure-Activity Relationships (SAR) for this compound and its analogues?
A3: Research indicates that the 4-acetoxy group plays a crucial role in the prodrug activity of this compound []. Studies comparing various tryptamine derivatives revealed that those with a 4-acetoxy or 4-hydroxy substitution displayed high affinity for several 5-HT receptor subtypes, including 5-HT2A and 5-HT1A []. Interestingly, while O-acetylation reduced in vitro potency at 5-HT2A receptors compared to 4-hydroxy counterparts, it had minimal effect on in vivo potency, suggesting rapid in vivo deacetylation []. The size and symmetry of the N,N-dialkyl substituents also influenced activity at different 5-HT receptor subtypes [].
Q4: What insights do in vitro and in vivo studies provide about the efficacy of this compound?
A4: In vitro studies demonstrate that this compound and its analogues act as agonists at 5-HT2A receptors, leading to calcium mobilization and β-arrestin 2 recruitment []. In vivo studies using mice showed that this compound induced head-twitch responses, a characteristic behavioral marker of psychedelic-like activity, similar to psilocybin [, ]. This effect was blocked by a 5-HT2A antagonist, confirming the receptor's involvement [].
Q5: What are the identified metabolites of this compound?
A5: Research using human liver microsomes identified several metabolites of this compound, including products of hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronidation []. The primary metabolic pathway appears to be hydrolysis, yielding 4-hydroxy-N,N-dimethyltryptamine (psilocin) as the major metabolite []. Other notable metabolites include a beta-hydroxylation product (M2-1) and various glucuronide conjugates [].
Q6: What analytical methods are used to study this compound?
A6: Researchers employ various analytical techniques to characterize, quantify, and monitor this compound and its metabolites. These include high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS/MS) [, ], which enables identification and structural elucidation of the parent compound and its metabolites in complex biological matrices. Radioligand binding assays are used to assess the affinity of this compound and its analogues for different serotonin receptor subtypes [].
Q7: What are the potential applications of this compound in research?
A7: While this compound is not FDA approved for medical use, its pharmacological profile makes it a valuable tool in preclinical research. Specifically, its role as a prodrug for psilocin with potentially different pharmacokinetic properties compared to psilocybin [] opens avenues for investigating the therapeutic potential of psychedelic compounds in various conditions, including mental health disorders. Further research is crucial to fully understand its safety and efficacy profile.
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